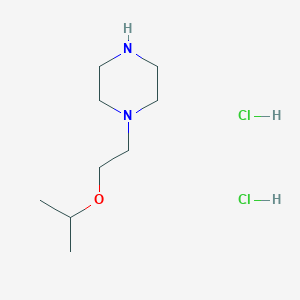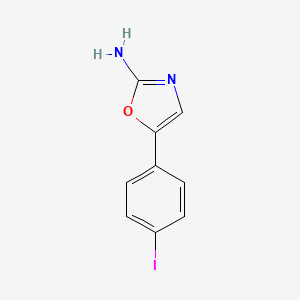
5-(4-Iodophenyl)oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Iodophenyl)oxazol-2-amine is a heterocyclic compound featuring an oxazole ring substituted with an iodine atom at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodophenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-iodoaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-(4-Iodophenyl)oxazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl oxazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-(4-Iodophenyl)oxazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 5-(4-Iodophenyl)oxazol-2-amine involves its interaction with specific molecular targets. The iodine atom and the oxazole ring contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Iodophenyl)benzo[d]oxazol-5-amine
- 4-Iodo-1,3-benzothiazol-2-amine
- 2-Isopropylbenzo[d]oxazol-6-amine
Uniqueness
5-(4-Iodophenyl)oxazol-2-amine is unique due to its specific substitution pattern and the presence of the oxazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H7IN2O |
|---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
5-(4-iodophenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H7IN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) |
InChI Key |
MXQDFODJVIGESY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


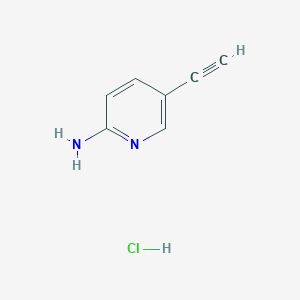

![8-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13660022.png)
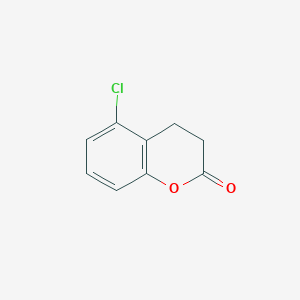
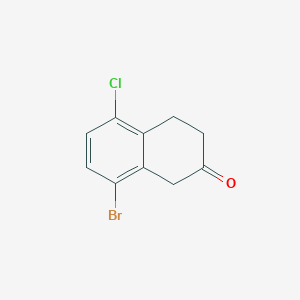
![Ethyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660038.png)

![2,7-Dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660042.png)


![7-Bromo-3,5-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13660072.png)


